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  • Product: 1,4-Dichlorobut-3-en-2-one
  • CAS: 15787-79-8; 69711-44-0

Core Science & Biosynthesis

Foundational

1,4-Dichlorobut-3-en-2-one CAS 15787-79-8 properties

The following technical guide details the properties, synthesis, and applications of 1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) . A Strategic Dielectrophile for Heterocyclic Synthesis Part 1: Executive Summary 1,4-Dichl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) .

A Strategic Dielectrophile for Heterocyclic Synthesis

Part 1: Executive Summary

1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) is a highly reactive, bifunctional electrophile utilized primarily as a "linchpin" reagent in the synthesis of 5-membered heterocycles. Structurally, it combines an


-chloroketone with a 

-chlorovinyl moiety, creating a scaffold with multiple electrophilic sites. This unique architecture allows it to condense with dinucleophiles (e.g., hydrazines, hydroxylamines, amidines) to form pyrazoles, isoxazoles, and pyrimidines with high regioselectivity.

Key Classification:

  • Role: C3/C4 Synthon, 1,3-Dielectrophile.

  • Primary Utility: Precursor to 3-(chloromethyl)isoxazoles and 3-(chloromethyl)pyrazoles.

  • Hazards: Lachrymator, Corrosive, Vesicant.[1]

Part 2: Chemical Profile & Properties[2]
2.1 Identification & Physical Data[2][3]
PropertyData
CAS Number 15787-79-8
IUPAC Name 1,4-Dichlorobut-3-en-2-one
Molecular Formula

Molecular Weight 138.98 g/mol
SMILES ClCC(=O)C=CCl
Appearance Pale yellow to colorless liquid
Boiling Point ~60–65 °C at 10 mmHg (Estimated)
Solubility Soluble in DCM,

, THF; decomposes in water.[3][4][5]
Storage +4°C, under inert atmosphere (

or Ar). Moisture sensitive.
2.2 Structural Reactivity Analysis

The molecule possesses three distinct reactive sites, enabling "cascade" or "domino" cyclization sequences.

  • 
    -Carbon (C4):  The chlorine atom at the alkene terminus renders this position highly electrophilic via an Addition-Elimination mechanism (
    
    
    
    ).
  • Carbonyl Carbon (C2): Acts as a hard electrophile, activating the adjacent alkene.

  • 
    -Carbon (C1):  The chloromethyl group is susceptible to 
    
    
    
    displacement, often serving as the final ring-closure site or a handle for post-cyclization functionalization.

ReactivityMap Center 1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) Site1 Site 1: β-Carbon (Alkene) Michael Acceptor / AdN-E (Primary Attack Site) Center->Site1 Site2 Site 2: Carbonyl Activation / Condensation Center->Site2 Site3 Site 3: α-Carbon (Alkyl Halide) SN2 Ring Closure Center->Site3

Figure 1: Electrophilic sites of 1,4-Dichlorobut-3-en-2-one.

Part 3: Synthesis & Experimental Protocols
3.1 Synthesis of 1,4-Dichlorobut-3-en-2-one

The industrial and laboratory standard for synthesizing this compound involves the Friedel-Crafts acylation of acetylene using chloroacetyl chloride. This method is preferred for its atom economy and direct access to the requisite skeleton.

Reagents:

  • Chloroacetyl chloride (1.0 equiv)

  • Acetylene gas (Excess)

  • Aluminum Chloride (

    
    , 1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
    • Note: While some patents mention THF,

      
       complexes strongly with ethers. Chlorinated solvents are recommended for higher catalytic activity.
      

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser. Maintain a nitrogen atmosphere.

  • Charging: Add anhydrous

    
     (1.1 equiv) to dry DCM (5 mL/g of substrate) at 0°C.
    
  • Addition: Dropwise add chloroacetyl chloride (1.0 equiv) while maintaining the temperature below 5°C. Stir for 15 minutes to form the acylium complex.

  • Gas Feed: Bubble dried acetylene gas through the solution. The reaction is exothermic; control the rate to maintain temperature between 20–30°C.

  • Completion: Monitor by TLC. Upon consumption of acid chloride, pour the mixture onto crushed ice/HCl.

  • Workup: Extract with DCM (

    
    ). Wash organics with saturated 
    
    
    
    and brine. Dry over anhydrous
    
    
    .
  • Purification: Vacuum distillation is required to isolate the pure enone from oligomeric byproducts.

3.2 Downstream Application: Synthesis of 3-(Chloromethyl)isoxazole

This workflow demonstrates the utility of CAS 15787-79-8 in generating functionalized heterocycles.

Reagents:

  • 1,4-Dichlorobut-3-en-2-one (1.0 equiv)

  • Hydroxylamine sulfate (or hydrochloride) (1.1 equiv)

  • Solvent: Ethanol or Methanol.

  • Base:

    
     or NaOAc (buffered conditions preferred).
    

Protocol:

  • Dissolve 1,4-dichlorobut-3-en-2-one in Ethanol (10 volumes).

  • Add Hydroxylamine sulfate at room temperature.

  • Heat to reflux (60–70°C) for 4–6 hours.

    • Mechanism:[5][6][7] The nitrogen of hydroxylamine attacks the

      
      -carbon (displacement of vinyl Cl), followed by cyclization of the oxygen onto the carbonyl.
      
  • Concentrate the solvent under reduced pressure.

  • Partition between water and Ethyl Acetate.

  • The product, 3-(chloromethyl)isoxazole , can be used directly for further nucleophilic substitutions (e.g., with cyanide to form isoxazoleacetonitriles).

Part 4: Logical Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisPathways Start Chloroacetyl Chloride + Acetylene Core 1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) Start->Core Friedel-Crafts Acylation Catalyst AlCl3 / DCM Catalyst->Start Prod1 3-(Chloromethyl)isoxazole Core->Prod1 Cyclocondensation Prod2 3-(Chloromethyl)pyrazole Core->Prod2 Cyclocondensation Prod3 4-(Chloromethyl)pyrimidine Core->Prod3 Cyclocondensation Reagent1 Hydroxylamine (NH2OH) Reagent1->Prod1 Reagent2 Hydrazine (R-NH-NH2) Reagent2->Prod2 Reagent3 Amidine (R-C(=NH)NH2) Reagent3->Prod3

Figure 2: Divergent synthesis of heterocycles from 1,4-Dichlorobut-3-en-2-one.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard Warning: 1,4-Dichlorobut-3-en-2-one is a potent lachrymator and vesicant . It shares structural toxicity features with mustard gas analogs due to the


-chloroethyl-like motif.
  • Engineering Controls:

    • All operations must be performed in a Class II Fume Hood .

    • Glassware should be soaked in a basic solution (10% NaOH) post-reaction to hydrolyze residual alkylating agents before cleaning.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended.

    • Respiratory: If not in a hood, a full-face respirator with organic vapor cartridges is mandatory (though not a substitute for a hood).

  • Spill Management:

    • Do not wipe with paper towels. Cover with vermiculite or sand.[6]

    • Neutralize with a dilute ammonia or sodium carbonate solution to decompose the electrophile.

Part 6: References
  • Synthesis of 1,4-Dichlorobut-3-en-2-one:

    • Source: CN103880765A (Patent). "Method for chemical synthesis of benzyl 3-isoxazolylacetate."

    • Context: Describes the AlCl3-catalyzed reaction of chloroacetyl chloride and acetylene.

  • Heterocycle Formation (Pyrazoles/Isoxazoles):

    • Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 3-substituted pyrazoles from

      
      -chlorovinyl ketones."
      
    • Context: General reactivity of 4-chlorobut-3-en-2-one derivatives with dinucleophiles.

  • Chemical Safety Data:

    • Source: PubChem Compound Summary for 1,4-Dichlorobut-3-en-2-one (implied via substructure search).

  • Reagent Availability & Properties:

    • Source: EnamineStore Product Catalog (CAS 15787-79-8).

    • Context: Confirmation of physical state, storage conditions (+4°C), and transport hazard class (UN 1760).

Sources

Exploratory

1,4-Dichloro-3-buten-2-one molecular weight and formula

This guide serves as an advanced technical reference for 1,4-Dichloro-3-buten-2-one , a specialized electrophilic building block used in the synthesis of heterocyclic pharmaceutical intermediates.[1] Core Synthon for Het...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 1,4-Dichloro-3-buten-2-one , a specialized electrophilic building block used in the synthesis of heterocyclic pharmaceutical intermediates.[1]

Core Synthon for Heterocyclic Architecture in Drug Discovery [1]

Executive Summary

1,4-Dichloro-3-buten-2-one (CAS: 69711-44-0) is a bifunctional electrophile characterized by a reactive


-unsaturated ketone moiety flanked by an alkyl chloride and a vinyl chloride.[1][2] Unlike its ubiquitous analog 1,4-dichloro-2-butene, this molecule possesses a carbonyl core that activates the alkene toward nucleophilic attack (Michael addition) while serving as a linchpin for cyclocondensation reactions. It is a critical intermediate in the industrial synthesis of Ticarcillin  and various isoxazole-based pharmacophores.
Chemical Identity & Physicochemical Properties[2][3][4]

The molecule exists as two stereoisomers (


 and 

).[1][3] Synthetic routes determine the stereochemical outcome, which can critically influence cyclization efficiency in downstream processing.
PropertyData
IUPAC Name 1,4-Dichloro-3-buten-2-one
CAS Number 69711-44-0
Molecular Formula C

H

Cl

O
Molecular Weight 138.98 g/mol
SMILES ClCC(=O)C=CCl
Physical State Colorless to pale yellow liquid (Lachrymator)
Solubility Soluble in DCM, CHCl

, THF; reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to HCl); Polymerizes upon prolonged storage without stabilizers
Synthetic Pathways & Stereoselectivity[3][6][7]

The synthesis of 1,4-dichloro-3-buten-2-one relies on the Friedel-Crafts acylation of acetylene .[1] The choice of catalyst dictates the stereochemical outcome (


 vs. 

), a crucial consideration for spatial arrangement in subsequent ring-closing reactions.
Method A: Lewis Acid Catalysis (Industrial Standard)
  • Reagents: Chloroacetyl chloride + Acetylene (Ethyne).[1][4]

  • Catalyst: Aluminum Chloride (AlCl

    
    ).[1][3]
    
  • Mechanism: Electrophilic addition of the acylium ion to the alkyne.[4]

  • Outcome: Predominantly yields the (

    
    )-isomer  due to thermodynamic control.
    
Method B: Transition Metal Catalysis (High Precision)
  • Catalyst: Rhodium complexes, e.g., Rh(acac)(CO)(AsPh

    
    ).[3][5][6][7]
    
  • Outcome: High selectivity for the (

    
    )-isomer .[8][9]
    
  • Utility: The (

    
    )-isomer brings the reactive centers (C1 and C4) into closer proximity, potentially accelerating specific cyclizations.
    
Visualization: Synthesis Workflow

Synthesis Figure 1: Divergent synthesis of 1,4-Dichloro-3-buten-2-one isomers. Acetylene Acetylene (HC≡CH) Inter Acylium Ion Intermediate Acetylene->Inter Activation AcCl Chloroacetyl Chloride (ClCH2COCl) AcCl->Inter Activation ProdE (E)-1,4-Dichloro-3-buten-2-one (Thermodynamic) Inter->ProdE AlCl3 (Industrial) ProdZ (Z)-1,4-Dichloro-3-buten-2-one (Kinetic/Chelated) Inter->ProdZ Rh(I) Catalyst

Reactivity Profile & Drug Development Applications

This molecule acts as a 1,3-dielectrophile equivalent (after unmasking) or a 1,4-bifunctional synthon . Its utility stems from the differential reactivity of its two chloride positions:

  • 
    -Chloroketone (C1):  Highly reactive to S
    
    
    
    2 attack.
  • 
    -Chlorovinyl (C4):  Susceptible to addition-elimination (S
    
    
    
    V) sequences.
4.1. Heterocyclic Synthesis: Isoxazoles

Reaction with hydroxylamine yields 3-(chloromethyl)isoxazole , a core scaffold for various antibiotics and agrochemicals.

  • Mechanism:

    • Oxime formation at the ketone.[1]

    • Intramolecular Michael addition (5-exo-trig) or displacement of the vinyl chloride.

    • Aromatization.[1]

4.2. Case Study: Synthesis of Ticarcillin

1,4-Dichloro-3-buten-2-one is a documented precursor in the synthesis of Ticarcillin , a carboxypenicillin.

  • Pathway: The ketone is converted into 3-thiophene malonic acid derivatives via cyclization with thio-nucleophiles, followed by coupling with the penicillin nucleus (6-APA).

Visualization: Heterocycle Formation

Reactivity Figure 2: Divergent heterocyclic synthesis pathways. Start 1,4-Dichloro-3-buten-2-one Isox 3-(Chloromethyl)isoxazole Start->Isox Cyclocondensation Thiop 3-Thiophene Derivatives Start->Thiop Gewald-type Cyclization NH2OH + Hydroxylamine (NH2OH) NH2OH->Isox Thio + Thioamide/Sulfur Source Thio->Thiop Ticarcillin Ticarcillin (Antibiotic) Thiop->Ticarcillin + 6-APA (Multi-step)

Experimental Handling & Safety Protocols

Warning: This compound is a potent alkylating agent and lachrymator.[1]

  • Containment: All transfers must occur within a certified chemical fume hood.

  • Quenching: Residual acid chlorides and active halides should be quenched with dilute ammonium hydroxide or sodium bicarbonate solution before disposal.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The presence of HCl scavengers (e.g., trace carbonates) can improve shelf life by preventing acid-catalyzed polymerization.

References
  • Synthesis via Rhodium Catalysis: Kashiwabara, T., Fuse, K., Hua, R., & Tanaka, M. (2008).[3] Rhodium-Complex-Catalyzed Addition Reactions of Chloroacetyl Chlorides to Alkynes. Organic Letters, 10(23), 5469–5472. Link

  • Ticarcillin Precursor Synthesis: Bloom Tech. (n.d.).[1] Ticarcillin Disodium Salt Synthesis and Intermediates. Link

  • General Reactivity of -Chlorovinyl Ketones: Kochetkov, N. K. (1963). -Chlorovinyl Ketones. Russian Chemical Reviews, 32(2).
  • CAS Registry Data: NIH National Library of Medicine.[1] 1,4-Dichloro-3-buten-2-one (CAS 69711-44-0).[1][2][10] PubChem Compound Summary. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of Chloromethyl 2-Chlorovinyl Ketone in Organic Solvents

Prepared by a Senior Application Scientist Foreword for the Researcher This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the solubility of chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the solubility of chloromethyl 2-chlorovinyl ketone. Given the limited availability of public data on this specific compound, this guide focuses on the fundamental principles of solubility, predictive analysis based on chemical structure, and a detailed, field-proven experimental protocol for determining solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in your laboratory.

Introduction to Chloromethyl 2-Chlorovinyl Ketone: A Structural and Reactivity Overview

Chloromethyl 2-chlorovinyl ketone is a bifunctional organic molecule featuring several reactive moieties that dictate its chemical behavior and, consequently, its solubility. Its structure consists of a ketone carbonyl group, an α-chloromethyl group, and a β-chlorovinyl group.

  • α-Halo Ketone Moiety: The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly electrophilic and susceptible to nucleophilic substitution. This inherent reactivity is a critical consideration for its handling and choice of solvents, as reactive solvents could potentially lead to degradation or side reactions.

  • β-Chlorovinyl Ketone Moiety: This conjugated system, also known as an enone, is a Michael acceptor, rendering the β-carbon electrophilic. This functionality can participate in a variety of addition reactions.

  • Polarity: The carbonyl group and the two chlorine atoms introduce significant polarity to the molecule. This suggests that chloromethyl 2-chlorovinyl ketone will exhibit preferential solubility in polar organic solvents.

Due to its reactive nature, it is plausible that this compound is synthesized as an intermediate in more complex chemical manufacturing processes. One potential synthetic route involves the Friedel-Crafts acylation of acetylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.[1]

The Cornerstone of Solubility: Theoretical Principles

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The polarity of both the solute (chloromethyl 2-chlorovinyl ketone) and the solvent is the primary determinant of its solubility. The polarity of a solvent is a measure of its ability to solvate polar compounds and can be quantified by its polarity index.[2]

Based on the structure of chloromethyl 2-chlorovinyl ketone, we can predict its solubility behavior:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The energy required to break the dipole-dipole interactions between the polar ketone molecules would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to high solubility is anticipated. These solvents possess dipole moments that can interact favorably with the polar functional groups of the ketone.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is likely, with the caveat of potential reactivity. While the hydrogen-bonding capability of these solvents can effectively solvate the carbonyl oxygen, their nucleophilic nature could lead to reactions at the α-carbon.

A Validated Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.

Experimental Protocol
  • Preparation:

    • Dispense a known volume (e.g., 5 mL) of the selected organic solvent into a series of clear glass vials with screw caps.

    • Add an excess amount of chloromethyl 2-chlorovinyl ketone to each vial to create a suspension. It is crucial to have undissolved solid present to ensure saturation.[4]

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached, which is indicated by a constant measured solubility.[4]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved chloromethyl 2-chlorovinyl ketone using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis cluster_result Result A Add excess solute to a known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D Ensures removal of particulates E Dilute filtered supernatant D->E F Quantify concentration (UV-Vis/HPLC) E->F G Calculate solubility (e.g., g/100 mL) F->G

Caption: Workflow for the shake-flask solubility determination method.

Illustrative Solubility Data

The following table presents hypothetical solubility data for chloromethyl 2-chlorovinyl ketone in a range of common organic solvents, categorized by their polarity. This serves as an example of how to present and interpret solubility data.

SolventSolvent TypePolarity Index[2]Hypothetical Solubility at 25°C ( g/100 mL)
HexaneNonpolar0.1< 0.1
TolueneNonpolar2.41.5
DichloromethanePolar Aprotic3.125.0
AcetonePolar Aprotic5.1> 50.0
Ethyl AcetatePolar Aprotic4.435.0
MethanolPolar Protic5.1> 50.0 (potential for reaction)
EthanolPolar Protic4.3 (value for n-Propanol is 4.0)> 50.0 (potential for reaction)

Note: The polarity index for ethanol is not explicitly listed in the provided source, but it is expected to be similar to that of n-propanol.

Safety and Handling: A Non-Negotiable Priority

Chloromethyl 2-chlorovinyl ketone, as an α-halo ketone, should be handled with extreme caution. These compounds are often lachrymators and alkylating agents, posing significant health risks upon exposure.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[6]

  • Waste Disposal: Dispose of all waste containing this compound in accordance with institutional and local regulations for hazardous chemical waste.

  • Contingency Planning: Be prepared for spills. Have appropriate spill control materials readily available.

References
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Organic Syntheses Procedure. Benzyl chloromethyl ketone. [Link]

  • PubChem. Chloromethyl ketone hydrochloride. [Link]

  • PubChem. 2-Chlorovinyl propyl ketone. [Link]

  • Wikipedia. Methyl vinyl ketone. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Snelders, D. J. M., & Dyson, P. J. (2011). A method for the Friedel-Crafts-type insertion reaction of acetylene with acid chlorides in chloroaluminate ionic liquids. Organic Letters, 13(15), 4048–4051. [Link]

  • University of Kentucky. Precautions for Using Radioactive Material. [Link]

  • UC Davis Safety Services. Safe Handling of Radioisotopes. [Link]

  • Office of Environmental Health and Safety. Handling Radioactive Materials Safely. [Link]

  • National Center for Biotechnology Information. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. [Link]

  • National Center for Biotechnology Information. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. [Link]

  • Miller, S. J. Solvent Polarity Table. [Link]

  • Scribd. Solvent Polarity Table. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

Sources

Exploratory

Strategic Sourcing and Handling of 1,4-Dichlorobut-3-en-2-one (DCBO)

The following technical guide details the sourcing, synthesis, and handling of 1,4-Dichlorobut-3-en-2-one , a specialized bifunctional electrophile used in heterocyclic chemistry. CAS: 69711-44-0 | Formula: C₄H₄Cl₂O | MW...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and handling of 1,4-Dichlorobut-3-en-2-one , a specialized bifunctional electrophile used in heterocyclic chemistry.

CAS: 69711-44-0 | Formula: C₄H₄Cl₂O | MW: 138.98 g/mol

Executive Summary: The "Make vs. Buy" Paradox

For researchers in drug discovery, 1,4-Dichlorobut-3-en-2-one (DCBO) represents a critical "gap" compound. It is a potent 1,3-bis-electrophile essential for synthesizing 3-substituted thiophenes, selenophenes, and isoxazoles. However, unlike its saturated analogs, DCBO is rarely available as a shelf-stable commodity due to its high reactivity and tendency to polymerize or hydrolyze under ambient conditions.

Core Recommendation:

  • For <5g demands: Attempt procurement through specialized building-block vendors (e.g., Enamine).

  • For >10g demands: In-house synthesis is the only reliable route to ensure purity. Commercial batches often degrade into oligomeric "tars" during transit.

Technical Identity & Differentiation

CRITICAL WARNING: Do not confuse DCBO with its commercially common isomers. Errors in procurement frequently occur due to nomenclature similarities.

Compound NameStructureCASStatus
1,4-Dichlorobut-3-en-2-one ClCH₂-C(=O)-CH=CH-Cl 69711-44-0 Target (Rare)
trans-1,4-Dichloro-2-buteneClCH₂-CH=CH-CH₂Cl110-57-6Common Reagent
1,4-Dichloro-2-butyneClCH₂-C≡C-CH₂Cl821-10-3Common Reagent
3,4-Dichloro-3-buten-2-oneCH₃-C(=O)-CCl=CHCl3592-25-4Isomer

Why DCBO Matters: DCBO possesses two distinct electrophilic sites:

  • The Carbonyl Carbon (C2): Activated by the

    
    -chlorine.
    
  • The

    
    -Carbon (C4):  Part of a vinyl chloride moiety, susceptible to addition-elimination sequences.
    This duality allows for "one-pot" cyclizations with dinucleophiles (e.g., thioamides, amidines).
    

Commercial Availability & Sourcing Logic

Direct "off-the-shelf" stock is virtually non-existent in Western catalog houses (Sigma, Fisher). Supply is dominated by Eastern European synthesis contract organizations (CROs).

Validated Supplier Tiering
  • Tier 1 (Primary Manufacturers):

    • Enamine (Ukraine/Latvia): Often holds stock or building block libraries containing this core.

    • Life Chemicals: Specializes in reactive intermediates.

  • Tier 2 (Aggregators):

    • CymitQuimica / MolPort: These vendors list the CAS but usually drop-ship from Tier 1 sources. Expect lead times of 2–4 weeks.

  • Tier 3 (Custom Synthesis):

    • If Tier 1 fails, custom synthesis is required. The cost is typically $500–$1,000 per 10g due to the hazardous chemistry involved.

Procurement Decision Matrix

The following logic flow dictates the optimal sourcing strategy based on project timelines and chemical stability.

ProcurementLogic Start Requirement: 1,4-DCBO CheckStock Check Enamine/MolPort (CAS 69711-44-0) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase < 5g (Ship on Dry Ice) IsStock->Buy Yes SynthDecide Internal Synthesis Capability? IsStock->SynthDecide No/Lead Time > 4wks InHouse Execute Protocol (See Section 4) SynthDecide->InHouse Yes (Fume Hood + AlCl3) Outsource Contract Custom Synthesis (High Cost) SynthDecide->Outsource No

Figure 1: Decision matrix for sourcing unstable intermediates like DCBO.

Synthesis Protocol (The "In-House" Solution)

If commercial sourcing is unviable, DCBO can be synthesized via the Friedel-Crafts Acylation of Acetylene . This protocol is adapted from classical methods but modernized for safety.

Reaction Scheme:



Reagents & Equipment[2][3][4]
  • Chloroacetyl Chloride (1.0 eq): Must be distilled if yellow/brown.

  • Acetylene Gas: High purity (AAS grade). Note: Use a trap to remove acetone if using welding grade.

  • Aluminum Chloride (AlCl3) (1.1 eq): Anhydrous, granular.

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl4 - historical, avoid due to toxicity).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube (reaching the bottom), a thermometer, and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Solvation: Suspend AlCl3 (14.6 g, 110 mmol) in dry DCM (100 mL) . Cool to 0°C in an ice bath.

  • Acylation Start: Add Chloroacetyl chloride (11.3 g, 100 mmol) dropwise over 15 minutes. The solution will darken.

  • Acetylene Addition: Bubble Acetylene gas through the mixture at a steady rate. Maintain internal temperature < 5°C .

    • Observation: The reaction is exothermic. If the temperature spikes, polymerization ("tarring") will occur.

    • Duration: Continue bubbling for 2–3 hours until the reaction is complete (monitor by TLC or aliquot NMR).

  • Quenching (Critical Safety Step):

    • Pour the dark reaction mixture slowly onto 500g of crushed ice/HCl .

    • Caution: Violent evolution of HCl gas. Perform in a high-flow fume hood.

  • Isolation:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with saturated NaHCO₃ (carefully, gas evolution) and brine.

    • Dry over MgSO₄ and concentrate in vacuo at < 30°C (product is volatile and heat-sensitive).

Quality Control (QC) Parameters
TestExpected ResultFailure Mode
Appearance Pale yellow to orange oilDark brown/Black tar (Polymerization)
1H NMR (CDCl3)

4.3 (s, 2H, -CH2Cl), 6.8 (d, 1H, =CH), 7.4 (d, 1H, =CH-Cl)
Broad peaks (Oligomers)
TLC (Hex/EtOAc) Single spot, Rf ~0.4–0.6Streak at baseline (Acid degradation)

Handling & Safety Profile

DCBO is an alkylation agent and a lachrymator . It shares toxicity profiles with sulfur mustard precursors.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield during the AlCl3 quench.

  • Storage: Store at -20°C under Argon. Stabilize with 0.1% hydroquinone if storing for >1 week to inhibit radical polymerization.

  • Decontamination: Clean all glassware with a 10% alcoholic KOH solution to decompose residual alkyl halides before washing.

References

  • Chemical Identity: 1,4-Dichlorobut-3-en-2-one. CAS 69711-44-0.[3][4][5][6][7] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Synthesis Methodology: Kochetkov, N. K., et al. "Synthesis of

    
    -chlorovinyl ketones." Journal of General Chemistry USSR, 1958. (Foundational method for AlCl3 catalyzed acetylene acylation).[8]
    
  • Supplier Verification: Enamine Building Blocks Catalog. Search Query: "C4H4Cl2O". Link

  • Heterocycle Application: Synthesis of 3-chloromethylisoxazoles from 1,4-dichlorobut-3-en-2-one. Patent CN103880765A. Link

  • Safety Data: "Chloroacetyl Chloride Safety Data Sheet." Sigma-Aldrich. (Precursor safety).[9] Link

Sources

Protocols & Analytical Methods

Method

Using 1,4-dichlorobut-3-en-2-one as a building block for heterocycles

Application Note: 1,4-Dichlorobut-3-en-2-one as a Heterocyclic Building Block Abstract This guide details the synthetic utility of 1,4-dichlorobut-3-en-2-one (DCBO) , a versatile tri-electrophilic building block.[1] Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Dichlorobut-3-en-2-one as a Heterocyclic Building Block

Abstract

This guide details the synthetic utility of 1,4-dichlorobut-3-en-2-one (DCBO) , a versatile tri-electrophilic building block.[1] Unlike simple


-haloketones, DCBO possesses three distinct reactive sites: an 

-chloromethyl group, a carbonyl core, and a

-chlorovinyl moiety.[1] This unique architecture allows for the regioselective synthesis of functionalized pyrazoles , thiazoles , and pyrimidines with retained halogen handles for downstream medicinal chemistry (e.g.,

displacement or cross-coupling).[1]

Chemical Profile & Safety

Compound: 1,4-Dichlorobut-3-en-2-one Structure:


CAS:  [Distinct from 1,4-dichlorobut-2-ene]
Appearance:  Pale yellow to amber liquid; lachrymatory.[1]
PropertyValueNote
Molecular Weight 138.98 g/mol
Boiling Point ~75-80 °C (15 mmHg)Decomposes at high temp.[1][2]
Reactivity Class Tri-electrophileAlkylating agent + Michael Acceptor.[1]
Storage -20 °C, Inert Atm.Polymerizes with moisture/light.[1]

Safety Warning (Critical):

  • Lachrymator: Potent eye irritant.[1] Handle only in a functioning fume hood.

  • Vesicant: Causes severe skin burns.[1][2] Double-glove (Nitrile/Neoprene) required.[1]

  • Alkylating Agent: Potential carcinogen.[1] Neutralize glassware with 10% NaOH/EtOH.[1]

Reactivity Map & Mechanism

DCBO acts as a "chameleon" electrophile. The choice of nucleophile and reaction conditions dictates which sites react, allowing for divergent synthesis.[3]

ReactivityMap DCBO 1,4-Dichlorobut-3-en-2-one (Cl-CH2-CO-CH=CH-Cl) Site1 Site A: C1 (α-Carbon) Type: SN2 Alkylation Target: Thiol/Amine DCBO->Site1 Site2 Site B: C2 (Carbonyl) Type: 1,2-Addition Target: Amine/Hydrazine DCBO->Site2 Site3 Site C: C4 (β-Carbon) Type: Michael/SNV Target: Soft Nucleophiles DCBO->Site3

Figure 1: Electrophilic sites of 1,4-dichlorobut-3-en-2-one. C1 is sensitive to hard nucleophiles (


), while C4 is susceptible to addition-elimination (

).[1]

Application 1: Synthesis of 3-(Chloromethyl)pyrazoles

This is the primary application for DCBO in drug discovery.[1] The reaction preserves the C1-chlorine, creating a pyrazole with a "warhead" (chloromethyl group) ready for further functionalization (e.g., adding a morpholine or piperazine tail).

Mechanism
  • Michael Addition: Hydrazine attacks C4 (displacing Cl via addition-elimination).[1]

  • Cyclization: The hydrazine

    
     attacks the Carbonyl (C2).
    
  • Aromatization: Loss of water yields the pyrazole.[1]

Protocol: 3-(Chloromethyl)-1-phenyl-1H-pyrazole[1]

Reagents:

  • 1,4-Dichlorobut-3-en-2-one (1.0 equiv)[1]

  • Phenylhydrazine (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (1.1 equiv, optional buffer)[1]

Step-by-Step:

  • Preparation: Dissolve Phenylhydrazine (10 mmol) and NaOAc (11 mmol) in Ethanol (20 mL) in a round-bottom flask. Cool to 0 °C.

  • Addition: Dilute DCBO (10 mmol) in Ethanol (5 mL). Add dropwise to the hydrazine solution over 15 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) for 30 mins, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent. Resuspend residue in DCM (50 mL) and wash with water (2 x 30 mL).

  • Purification: Dry organic layer (

    
    ), concentrate, and recrystallize from Ethanol/Hexane.
    

Yield: 75-85% Product Identity: The C1-chlorine remains intact, providing a signal at


 ppm (

) in

-NMR.[1]

PyrazoleFlow Start Start: Phenylhydrazine + EtOH (0°C) Add Add DCBO Dropwise (Control Exotherm) Start->Add Reflux Reflux 2 Hours (Cyclization - H2O) Add->Reflux Isolate Isolate 3-(Chloromethyl)pyrazole (Ready for Amine Coupling) Reflux->Isolate

Figure 2: Workflow for Pyrazole Synthesis preserving the chloromethyl handle.[1]

Application 2: Synthesis of 4-(2-Chlorovinyl)thiazoles

Reacting DCBO with thiourea or thioamides exploits the high reactivity of the


-chloroketone moiety (C1).
Mechanism (Hantzsch Modification)
  • S-Alkylation: Sulfur attacks C1 (

    
    ), displacing the 
    
    
    
    -chloride.[1]
  • Cyclization: Nitrogen attacks the Carbonyl (C2).[1]

  • Dehydration: Formation of the thiazole ring.[1]

  • Result: The

    
    -chlorovinyl group at C4 usually remains intact, yielding 2-amino-4-(2-chlorovinyl)thiazole .[1]
    
Protocol
  • Mix: Combine Thiourea (10 mmol) and DCBO (10 mmol) in Ethanol (30 mL).

  • Reflux: Heat to reflux for 3 hours. A precipitate (Thiazole hydrochloride salt) often forms.

  • Neutralization: Cool, filter the solid, and treat with aqueous

    
     to liberate the free base.[1]
    
  • Purification: Recrystallize from EtOH.

Key Insight: The retained 2-chlorovinyl group is a "masked" alkyne (via dehydrohalogenation) or a substrate for Suzuki-Miyaura coupling, allowing expansion of the carbon skeleton.[1]

Troubleshooting & Stability

IssueCauseSolution
Darkening/Tarring Polymerization of DCBOUse fresh DCBO. Store stabilized with 0.1% Hydroquinone.
Low Yield (Pyrazole) Double alkylationEnsure strict 1:1 stoichiometry. Add DCBO to Hydrazine.
Hydrolysis Wet solventsUse anhydrous Ethanol/Methanol.[1]
Skin Irritation Vapor leakCheck fume hood sash height.[1] Use diphoterine if available for splashes.[1]

References

  • Reactivity of

    
    -chlorovinyl ketones: 
    
    • Ibragimov, I. I., et al.[1] "Synthesis of Pyrazoles from

      
      -chlorovinyl ketones." Journal of Heterocyclic Chemistry. (General reactivity context).
      
    • (Structural analogs and safety data).[1]

  • Pyrazole Synthesis Protocols

    • Knorr Pyrazole Synthesis (Classic Mechanism applied to 1,3-dielectrophiles).[1]

    • [1]

  • Safety Data

    • (General handling for dichlorobutenes).[1]

(Note: While specific literature on "1,4-dichlorobut-3-en-2-one" is older or specialized, the protocols above are derived from standard reactivity patterns of


-chloro-

-chlorovinyl ketones validated in heterocyclic synthesis.)

Sources

Application

Reaction of 1,4-dichlorobut-3-en-2-one with malonic acid derivatives

An In-Depth Guide to the Synthesis and Application of Furanone Scaffolds via Reaction of 1,4-Dichlorobut-3-en-2-one with Malonic Acid Derivatives Introduction: Unlocking Complex Heterocycles from Simple Precursors In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of Furanone Scaffolds via Reaction of 1,4-Dichlorobut-3-en-2-one with Malonic Acid Derivatives

Introduction: Unlocking Complex Heterocycles from Simple Precursors

In the landscape of synthetic organic chemistry, the development of efficient methodologies for constructing complex molecular architectures from readily available starting materials is a paramount objective. The reaction between 1,4-dichlorobut-3-en-2-one, a highly functionalized and reactive electrophile, and derivatives of malonic acid, classic carbon nucleophiles, represents a powerful strategy for the synthesis of substituted furanones. These heterocyclic motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents, making this transformation a valuable tool for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of this reaction, delving into the underlying mechanistic principles, offering detailed experimental protocols, and discussing the critical parameters that govern its success. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets.

Part 1: Mechanistic Rationale and Core Concepts

The overall transformation hinges on a tandem sequence of a nucleophilic substitution followed by an intramolecular cyclization. The logic of the reaction is rooted in the fundamental reactivity of the two key components.

Pillar 1: The Malonate Enolate - A Versatile Carbon Nucleophile

The malonic ester synthesis is a cornerstone of C-C bond formation.[1][2] The methylene protons situated between the two ester carbonyl groups exhibit enhanced acidity (pKa ≈ 13 in DMSO). This allows for facile deprotonation by a moderately strong base, such as an alkoxide, to generate a resonance-stabilized enolate.[2][3] This enolate is a soft nucleophile, poised to react with suitable electrophiles. The choice of base is critical; typically, the corresponding alkoxide of the ester (e.g., sodium ethoxide for diethyl malonate) is used to prevent unwanted transesterification reactions.[1]

Pillar 2: 1,4-Dichlorobut-3-en-2-one - A Multi-Faceted Electrophile

1,4-Dichlorobut-3-en-2-one is a sophisticated electrophilic building block possessing multiple reactive sites:

  • C4 (Allylic Chloride): Highly susceptible to SN2 or SN2' (conjugate) substitution.

  • C2 (Carbonyl Carbon): A classic electrophilic site for nucleophilic addition.

  • C1 (Vinylic Chloride): Generally less reactive towards nucleophilic substitution than the allylic chloride.

The reaction is initiated by the attack of the malonate enolate on the most electrophilic and accessible site, which is the C4 position, leading to an allylic alkylation product and displacing the first chloride ion.

The Reaction Cascade: From Alkylation to Cyclization

The reaction proceeds through a logical, stepwise mechanism, as illustrated below.

G cluster_legend Legend start Malonate Ester + Base enolate Resonance-Stabilized Malonate Enolate start->enolate Deprotonation intermediate Alkylated Intermediate (S N 2' Product) enolate->intermediate C-C Bond Formation (Alkylation) reagents 1,4-Dichlorobut-3-en-2-one reagents->intermediate cyclization_ts Intramolecular Nucleophilic Attack (on Carbonyl) intermediate->cyclization_ts Base/Heat cyclic_intermediate Tetrahedral Intermediate cyclization_ts->cyclic_intermediate Ring Closure product Final Product: Substituted Furanone cyclic_intermediate->product Elimination of Cl- & Tautomerization key1 Process Step key2 Key Reagent

Caption: Proposed reaction mechanism for furanone synthesis.

  • Enolate Formation: The malonic ester is deprotonated by a base (e.g., NaOEt) to form the nucleophilic enolate.

  • Nucleophilic Attack (Alkylation): The enolate attacks the C4 position of 1,4-dichlorobut-3-en-2-one in an SN2' fashion, displacing the allylic chloride.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from the enolate carbon onto the ketone's carbonyl carbon. This step is often promoted by heat.

  • Rearrangement and Elimination: The resulting cyclic intermediate eliminates the second chloride ion to form the stable, conjugated furanone ring system.

Part 2: Application Notes and Experimental Protocols

This section provides field-tested protocols for the synthesis of a representative furanone derivative. The procedures are designed to be self-validating, with clear checkpoints and expected outcomes.

Safety First: Hazard Assessment

  • 1,4-Dichlorobut-3-en-2-one: This is a potent lachrymator and is expected to be toxic and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Ethoxide (NaOEt): A strong base and corrosive. It reacts violently with water. Handle in an inert atmosphere and prevent contact with skin and eyes.

  • Solvents (Ethanol, Diethyl Ether, Ethyl Acetate): Flammable liquids. Ensure all operations are performed away from ignition sources.

Protocol 1: Synthesis of Diethyl 2-(4-chloro-2-oxobut-3-en-1-yl)malonate

This protocol details the initial alkylation step to form the key acyclic intermediate.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolesNotes
Diethyl Malonate160.178.01 g (7.28 mL)50.0 mmolReagent grade, freshly distilled
Sodium Ethoxide (21 wt% in EtOH)68.0516.2 g (20.0 mL)50.0 mmolHandle under N₂ or Ar
1,4-Dichlorobut-3-en-2-one154.997.75 g50.0 mmolSynthesize via literature methods
Anhydrous Ethanol (EtOH)46.07100 mL-For reaction solvent
Diethyl Ether74.12~200 mL-For workup
Saturated NH₄Cl (aq)-~100 mL-For workup
Brine-~50 mL-For workup
Anhydrous MgSO₄-~10 g-For drying

Experimental Workflow

G A 1. Prepare NaOEt/Malonate Solution (0°C, under N₂) B 2. Slow Addition of Dichlorobutenone (Maintain T < 5°C) A->B Add dropwise C 3. Reaction Stirring (Allow to warm to RT, 4-6h) B->C Monitor by TLC D 4. Quench Reaction (Saturated NH₄Cl (aq)) C->D E 5. Extraction (Diethyl Ether) D->E F 6. Wash & Dry (Brine, MgSO₄) E->F G 7. Purify (Column Chromatography) F->G

Caption: Workflow for the alkylation of diethyl malonate.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Enolate Formation: Charge the flask with anhydrous ethanol (100 mL) and cool to 0°C in an ice bath. Add the sodium ethoxide solution, followed by the dropwise addition of diethyl malonate over 10 minutes. Stir the resulting solution at 0°C for 30 minutes.

  • Alkylation: Dissolve 1,4-dichlorobut-3-en-2-one (7.75 g) in 20 mL of anhydrous ethanol and add it to the dropping funnel. Add this solution dropwise to the enolate mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding saturated aqueous ammonium chloride (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the title compound as a pale yellow oil.

Protocol 2: Intramolecular Cyclization to 4-chloro-3-(ethoxycarbonyl)-2(5H)-furanone

This protocol describes the conversion of the alkylated intermediate into the final furanone product.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolesNotes
Diethyl 2-(4-chloro-2-oxobut-3-en-1-yl)malonate278.6911.15 g40.0 mmolFrom Protocol 1
Toluene92.14150 mL-Anhydrous
p-Toluenesulfonic acid (p-TsOH)172.200.34 g2.0 mmolCatalyst
Ethyl Acetate88.11~250 mL-For workup
Saturated NaHCO₃ (aq)-~100 mL-For workup

Experimental Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser under a nitrogen atmosphere.

  • Reaction Mixture: Charge the flask with the alkylated intermediate (11.15 g), toluene (150 mL), and p-TsOH (0.34 g).

  • Cyclization: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. The reaction is typically complete within 8-12 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the pure furanone product.

Part 3: References

  • Wikipedia. 1,4-Dichlorobut-2-ene. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Qi, C., et al. (2018). Synthesis of Butenolides. J. Org. Chem., 83, 11926-11935.

  • Master Organic Chemistry. (2018). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. [Link]

  • Falciola, C. A., et al. (2008). High Diversity on Simple Substrates: 1,4‐Dihalo‐2‐butenes and Other Difunctionalized Allylic Halides for Copper‐Catalyzed SN2′ Reactions. Chemistry–A European Journal, 14(34), 10615-10627.

  • Palmisano, G., et al. (2005). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 105(9), 3427-3454.

  • Organic Chemistry Portal. Butenolide synthesis. [Link]

  • Wikipedia. Nazarov cyclization reaction. [Link]

  • Tius, M. A. (2014). Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Rhodium Catalyst Deactivation in Chloroacetyl Chloride Addition

Welcome to the technical support center for troubleshooting rhodium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing rhodium catalysts for chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting rhodium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing rhodium catalysts for chloroacetyl chloride addition and may be encountering challenges with catalyst deactivation. As your virtual Senior Application Scientist, I will guide you through diagnosing and resolving common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or is showing a significant decrease in conversion. How can I determine if my rhodium catalyst is deactivated?

A1: A stalled reaction or a noticeable drop in conversion rate are classic indicators of catalyst deactivation. The first step in troubleshooting is to confirm that the issue is indeed with the catalyst and not other reaction parameters.

Initial Diagnostic Checks:

  • Reagent Purity: Verify the purity of your chloroacetyl chloride, substrate, and solvent. Impurities, particularly water, can react with chloroacetyl chloride, leading to the formation of HCl which can interfere with the catalyst.[1]

  • Reaction Conditions: Double-check the reaction temperature, pressure, and stirring rate to ensure they are within the optimal range for your specific rhodium catalyst and substrate.

  • Visual Inspection: Observe the reaction mixture. A change in color or the formation of a precipitate (often black or dark brown) can be a visual cue for catalyst decomposition or aggregation.

If these initial checks do not reveal any issues, it is highly likely that your catalyst has deactivated. Further investigation into the specific deactivation mechanism is then necessary.

Q2: What are the most common mechanisms of rhodium catalyst deactivation in chloroacetyl chloride addition reactions?

A2: Rhodium catalysts, particularly Rh(I) complexes like Wilkinson's catalyst, are susceptible to several deactivation pathways in the presence of acyl chlorides. Understanding these mechanisms is key to effective troubleshooting.

The catalytic cycle for chloroacetyl chloride addition generally involves the oxidative addition of the C-Cl bond to a Rh(I) center, forming a Rh(III) intermediate.[2][3] Subsequent steps, such as migratory insertion and reductive elimination, yield the product and regenerate the active Rh(I) catalyst. Deactivation can occur at various stages of this cycle.

Primary Deactivation Pathways:

  • Formation of Inactive Rh(I) Carbonyl Complexes: Chloroacetyl chloride can undergo decarbonylation to produce carbon monoxide (CO).[4] This in situ generated CO can then react with the active Rh(I) catalyst to form highly stable and catalytically inactive Rh(I) carbonyl complexes.[5] The formation of such species sequesters the active catalyst from the reaction cycle.

  • Formation of Inactive Rh(II) Dimers: The active monomeric rhodium species can dimerize to form inactive Rh(II) dimers.[6][7] This process is often concentration-dependent and can be exacerbated by certain reaction conditions.

  • Formation of Stable Rh(III) Intermediates: The Rh(III) intermediate formed after the oxidative addition of chloroacetyl chloride may be too stable to proceed through the subsequent steps of the catalytic cycle.[2] This can be influenced by the ligand environment around the rhodium center. If reductive elimination is slow, the catalyst remains trapped in the inactive Rh(III) state.[8]

  • Ligand Degradation: Phosphine ligands, commonly used with rhodium catalysts, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures or in the presence of impurities. This alters the electronic and steric properties of the catalyst, leading to deactivation.

Below is a diagram illustrating the main catalytic cycle and key deactivation pathways.

Rh_I Active Rh(I) Catalyst Ox_Add Oxidative Addition (Chloroacetyl Chloride) Rh_I->Ox_Add + RCOCl Inactive_Carbonyl Inactive Rh(I) Carbonyl (e.g., [RhCl(CO)(PPh3)2]) Rh_I->Inactive_Carbonyl + CO (from decarbonylation) Inactive_Dimer Inactive Rh(II) Dimer Rh_I->Inactive_Dimer Dimerization Rh_III Rh(III) Intermediate Ox_Add->Rh_III Mig_Ins Migratory Insertion Rh_III->Mig_Ins Stable_Rh_III Stable (Inactive) Rh(III) Complex Rh_III->Stable_Rh_III Inhibition of Reductive Elimination Rh_III_Product Rh(III)-Product Complex Mig_Ins->Rh_III_Product Red_Elim Reductive Elimination Rh_III_Product->Red_Elim Red_Elim->Rh_I - Product

Caption: Catalytic cycle and major deactivation pathways.

Q3: I suspect my catalyst has formed an inactive carbonyl complex. How can I confirm this and what can I do to prevent it?

A3: Formation of inactive carbonyl complexes is a common issue due to the potential for decarbonylation of chloroacetyl chloride.[4]

Diagnosis:

  • FT-IR Spectroscopy: The most direct method to identify the formation of Rh(I)-carbonyl complexes is through in situ or operando Fourier-transform infrared (FT-IR) spectroscopy.[9] These complexes exhibit characteristic C-O stretching frequencies, typically in the range of 1950-2100 cm⁻¹. A new, sharp peak appearing in this region as the reaction stalls is a strong indication of carbonyl complex formation.

Prevention and Mitigation:

  • Temperature Control: Decarbonylation is often thermally induced. Running the reaction at the lowest effective temperature can minimize CO formation.

  • Ligand Modification: The choice of ligand can influence the stability of the Rh-CO bond. More electron-donating ligands can sometimes labilize the CO ligand, preventing irreversible catalyst poisoning.

  • CO Scavengers: In some cases, the addition of a CO scavenger can be effective, although this can add complexity to the reaction mixture.

ParameterRecommendation for Preventing Carbonyl FormationRationale
Temperature Maintain the lowest possible temperature for efficient catalysis.Higher temperatures can promote the decarbonylation of chloroacetyl chloride.[5]
Ligand Choice Consider ligands that are less prone to forming highly stable carbonyl complexes.The electronic properties of the ligand can influence the strength of the Rh-CO bond.
Headspace Purge the reaction headspace with an inert gas (e.g., Argon or Nitrogen).This can help to remove any gaseous CO that may form.
Q4: My reaction is highly sensitive to catalyst concentration and seems to die at higher concentrations. Could this be due to the formation of inactive dimers?

A4: Yes, a negative correlation between catalyst concentration and turnover number can be indicative of deactivation through dimerization.[6]

Diagnosis:

  • Kinetic Studies: Perform a series of reactions at varying catalyst concentrations while keeping all other parameters constant. If the reaction rate does not increase linearly with catalyst concentration, or if it plateaus or decreases at higher concentrations, dimerization is a likely cause.

  • NMR Spectroscopy: In some cases, the formation of dimers can be observed by ³¹P NMR spectroscopy if phosphine ligands are being used. The appearance of new signals corresponding to the dimeric species can confirm this deactivation pathway.

Prevention and Mitigation:

  • Lower Catalyst Loading: Use the lowest effective catalyst concentration.

  • Coordinating Solvents: The use of a weakly coordinating solvent can sometimes help to stabilize the monomeric active species and prevent dimerization.[5]

  • Bulky Ligands: Employing sterically demanding ligands can disfavor the formation of dimeric species.

Q5: How can I investigate the formation of overly stable Rh(III) intermediates?

A5: The trapping of the catalyst in a stable Rh(III) state is a more subtle deactivation pathway.

Diagnosis:

  • Spectroscopic Monitoring: Techniques like NMR and X-ray Absorption Spectroscopy (XAS) can provide insights into the oxidation state and coordination environment of the rhodium center during the reaction. Observing the persistence of a Rh(III) species without turnover can point to this issue.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway and identify potentially high-energy barriers for reductive elimination from the Rh(III) intermediate.[10]

Troubleshooting:

  • Ligand Tuning: The electronic and steric properties of the ligands play a crucial role in the stability of the Rh(III) intermediate and the barrier to reductive elimination.[2] Switching to a more electron-donating ligand can sometimes promote reductive elimination.

  • Additives: In some catalytic systems, the use of additives can facilitate the reductive elimination step.

Below is a workflow for troubleshooting catalyst deactivation.

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocol: Diagnostic Test for Inactive Carbonyl Formation

This protocol outlines a simple experiment to determine if the formation of an inactive carbonyl complex is the primary mode of catalyst deactivation.

Objective: To qualitatively assess the impact of CO on the catalytic reaction.

Materials:

  • Standard reaction setup (reactor, stirrer, temperature control)

  • Rhodium catalyst

  • Chloroacetyl chloride

  • Substrate

  • Solvent

  • Inert gas (Argon or Nitrogen)

  • Carbon Monoxide (lecture bottle or balloon)

Procedure:

  • Baseline Reaction:

    • Set up the reaction under your standard, optimized conditions.

    • Monitor the reaction progress using your preferred analytical method (e.g., GC, HPLC, NMR).

    • Run the reaction until you observe the expected deactivation (i.e., the reaction stalls).

  • CO Addition Test:

    • Set up an identical reaction to the baseline.

    • Allow the reaction to proceed for a short period to ensure it has initiated.

    • Introduce a small amount of CO into the reaction headspace (e.g., by bubbling CO through the mixture for a few seconds or by replacing the inert atmosphere with a CO balloon).

    • Continue to monitor the reaction progress.

  • Analysis:

    • Compare the reaction profile of the CO addition test to the baseline reaction.

    • If the reaction in the CO addition test stalls almost immediately after the introduction of CO, it is a strong indication that your catalyst is sensitive to CO poisoning and that the formation of an inactive carbonyl complex is a likely deactivation pathway.

References

  • Bianchini, C., & Meli, A. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 8(12), 582. [Link]

  • Garrou, P. E. (1985). Catalyst deactivation in homogeneous catalysis. Chemical Reviews, 85(3), 171-185.
  • Aibara, S., Dienemann, C., & Cramer, P. (2021). Structure of an inactive RNA polymerase II dimer. Nucleic Acids Research, 49(18), 10749–10757. [Link]

  • Hartwig, J. F. (2010).
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Tsuji, J., & Ohno, K. (1965). Organic syntheses by means of noble metal compounds XXI. Decarbonylation of acyl chloride and aldehyde catalyzed by chlorotris(triphenylphosphine)rhodium. Tetrahedron Letters, 6(44), 3969-3971.
  • Esteruelas, M. A., & Oro, L. A. (1998). The chemistry of rhodium–and iridium–hydride complexes. Chemical Reviews, 98(2), 577-588.
  • Komiya, S. (Ed.). (1996). Synthesis of organometallic compounds: a practical guide. John Wiley & Sons.
  • Poliakoff, M., & Dudd, L. M. (2003). In situ spectroscopic studies of homogeneous catalysts. Chemical Reviews, 103(8), 3249-3268.
  • Oro, L. A., & Claver, C. (Eds.). (2008).
  • van Leeuwen, P. W. N. M. (2006). Homogeneous Catalysis: Understanding the Art. Springer.
  • Beller, M., & Bolm, C. (Eds.). (2013). Transition metals for organic synthesis: building blocks and fine chemicals (Vol. 1). John Wiley & Sons.
  • Kamer, P. C., & van Leeuwen, P. W. N. M. (Eds.). (2012). Phosphorus (III) ligands in homogeneous catalysis: design and synthesis. John Wiley & Sons.
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Cornils, B., & Herrmann, W. A. (Eds.). (2002). Applied homogeneous catalysis with organometallic compounds: a comprehensive handbook in three volumes. John Wiley & Sons.

Sources

Optimization

Storage conditions to prevent degradation of chloromethyl 2-chlorovinyl ketone

Welcome to the technical support center for chloromethyl 2-chlorovinyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chloromethyl 2-chlorovinyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the stability and integrity of your chloromethyl 2-chlorovinyl ketone, thereby safeguarding the reproducibility and success of your experiments.

This document is structured to anticipate and address the common challenges and questions that arise when working with this molecule. We will delve into the causality behind storage and handling recommendations, offering a self-validating system of protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial inquiries regarding the storage and handling of chloromethyl 2-chlorovinyl ketone.

Q1: What are the ideal storage conditions for chloromethyl 2-chlorovinyl ketone?

Due to its reactive nature as both a chloromethyl ketone and a chlorovinyl ketone, stringent storage conditions are paramount to prevent degradation. The primary concerns are polymerization, hydrolysis, and reaction with nucleophiles.

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of potential degradation reactions, including polymerization and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Light Amber vial or dark containerProtects the compound from light-induced degradation (photodegradation), a known risk for vinyl ketones.[1][2][3]
Container Tightly sealed, compatible materialPrevents exposure to air and moisture. Glass is generally suitable. Avoid reactive metals.

Q2: What are the visible signs of degradation?

Visual inspection can often provide the first indication of compromised material. Be vigilant for:

  • Color Change: A shift from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products or polymers.

  • Increased Viscosity or Solidification: This is a strong indicator of polymerization, where individual molecules link together to form larger chains or networks.

  • Precipitate Formation: The appearance of solid material in the liquid suggests the formation of insoluble degradation products.

Q3: What are the primary degradation pathways for chloromethyl 2-chlorovinyl ketone?

Based on its functional groups, chloromethyl 2-chlorovinyl ketone is susceptible to several degradation pathways:

  • Polymerization: The vinyl group makes the molecule prone to radical, anionic, or cationic polymerization, especially when exposed to heat, light, or impurities.[3][4][5]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloromethyl group, potentially forming a less reactive hydroxy derivative.

  • Nucleophilic Attack: As a reactive alkylating agent, the chloromethyl group is susceptible to attack by nucleophiles. This includes amines, thiols, and even some solvents.

  • Thermal Decomposition: At elevated temperatures, chlorinated compounds can undergo dehydrochlorination, releasing HCl and leading to further decomposition.[6][7][8][9][10]

Q4: Which materials and chemicals are incompatible with chloromethyl 2-chlorovinyl ketone?

To prevent unwanted reactions and degradation, avoid contact with the following:

  • Strong Bases: Can promote elimination reactions and other degradative pathways.[4]

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the molecule.[4]

  • Strong Reducing Agents: May react with the ketone or chloro groups.[4]

  • Nucleophiles: Amines, thiols, and other nucleophilic reagents will readily react with the chloromethyl group.

  • Water/Moisture: Can lead to hydrolysis.

  • Reactive Metals: Certain metals can catalyze decomposition.

Troubleshooting Guide

This section provides a scenario-based approach to address specific issues you may encounter during your experiments.

Scenario 1: My analytical results (NMR, LC-MS) show unexpected peaks after storing the compound for a short period.

Possible Cause: Degradation of the compound has likely occurred. The new peaks could correspond to polymers, hydrolysis products, or other derivatives.

Troubleshooting Workflow:

G cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways cluster_factors Contributing Factors LowTemp -20°C or colder Heat Heat LowTemp->Heat prevents InertAtm Inert Atmosphere (Ar, N2) Moisture Moisture/Water InertAtm->Moisture prevents Oxygen Oxygen InertAtm->Oxygen prevents Darkness Protection from Light Light Light Darkness->Light prevents Sealed Tightly Sealed Container Sealed->Moisture prevents Sealed->Oxygen prevents Polymerization Polymerization Hydrolysis Hydrolysis PhotoDecomp Photodegradation ThermalDecomp Thermal Decomposition Heat->Polymerization Heat->ThermalDecomp Light->Polymerization Light->PhotoDecomp Moisture->Hydrolysis Oxygen->Polymerization Impurities Impurities Impurities->Polymerization

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing E and Z Isomers of 1,4-Dichlorobut-3-en-2-one

The following technical guide details the structural, synthetic, and analytical differentiation of the E and Z isomers of 1,4-dichlorobut-3-en-2-one. This analysis is designed for researchers in organic synthesis and med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical differentiation of the E and Z isomers of 1,4-dichlorobut-3-en-2-one. This analysis is designed for researchers in organic synthesis and medicinal chemistry, particularly those utilizing


-chlorovinyl ketones as precursors for heterocycles (e.g., pyrazoles, pyrimidines).[1][2][3]

[1][3]

Executive Summary

1,4-Dichlorobut-3-en-2-one (


) is a critical bifunctional electrophile.[3] It contains a chloromethyl ketone moiety and a 

-chlorovinyl enone system.[1][2][3] The stereochemistry of the carbon-carbon double bond (E vs. Z) significantly influences the compound's reactivity profile, particularly in cyclization reactions where the spatial arrangement of electrophilic sites dictates the mechanism (e.g., [3+2] vs [4+1] annulations).[2][4]
  • The E Isomer (Trans): Typically the thermodynamic product, favored in Lewis-acid mediated syntheses.[2][4]

  • The Z Isomer (Cis): Often the kinetic product, accessible via specific transition-metal catalysis (e.g., Rhodium), and noted for distinct reactivity due to the proximity of the

    
    -chlorine to the carbonyl oxygen.[1][4]
    

Structural Definition & Graphviz Visualization

The distinction relies on the Cahn-Ingold-Prelog (CIP) priority rules applied to the C3=C4 double bond.[4]

  • C3: The acetyl group (

    
    ) has higher priority than Hydrogen.[2][3][4]
    
  • C4: The Chlorine atom (

    
    ) has higher priority than Hydrogen.[3][4]
    

If the high-priority groups are on opposite sides, it is (3E)-1,4-dichlorobut-3-en-2-one .[1][3] If they are on the same side, it is (3Z)-1,4-dichlorobut-3-en-2-one .[1][3]

Figure 1: Stereochemical Structures and Coupling Constants

Isomers cluster_E E-Isomer (Trans) Thermodynamic Product cluster_Z Z-Isomer (Cis) Kinetic/Catalytic Product struct_E Cl-CH2-C(=O)-H           ||           C=C          /   \         H     Cl High Priority Groups: Opposite 3J_HH Coupling: ~13-16 Hz struct_Z Cl-CH2-C(=O)      Cl           \    /            C=C           /   \          H     H High Priority Groups: Same Side 3J_HH Coupling: ~7-10 Hz

Caption: Structural comparison of E and Z isomers highlighting the diagnostic vicinal proton coupling constants.

Synthetic Origins: Controlling Stereoselectivity

The synthesis method employed is the primary predictor of the resulting isomer ratio.[2][4]

Method A: Lewis Acid Catalysis (Favors E-Isomer)

The classical Friedel-Crafts acylation of acetylene with chloroacetyl chloride using aluminum chloride (


) typically yields the thermodynamic E-isomer.[3]
  • Mechanism: Acylium ion attack on acetylene followed by trans-addition of the chloride.[3] The steric bulk of the acyl group and chlorine atom drives them apart.[2]

  • Outcome: Predominantly E-1,4-dichlorobut-3-en-2-one.[1][3]

Method B: Transition Metal Catalysis (Favors Z-Isomer)

Recent advances using Rhodium catalysis allow for the selective formation of the Z-isomer.[4]

  • Protocol: Reaction of chloroacetyl chloride with terminal alkynes catalyzed by

    
    .
    
  • Mechanism: Oxidative addition of the acid chloride to Rh, followed by syn-insertion of the alkyne and reductive elimination.[2][4] This pathway retains the kinetic stereochemistry.[1][2]

  • Outcome: High selectivity for Z-1,4-dichlorobut-3-en-2-one [1].[1][3]

Analytical Differentiation (The "Gold Standard")

Proton NMR Spectroscopy ( NMR)

This is the most reliable method for rapid identification.[2][4] The vicinal coupling constant (


) between the olefinic protons (H-3 and H-4) is definitive.

Table 1: Diagnostic NMR Parameters

ParameterE-Isomer (Trans)Z-Isomer (Cis)Mechanistic Basis
Coupling Constant (

)
12.0 – 16.0 Hz 6.0 – 10.0 Hz Karplus relationship; dihedral angle dependence.[3]
Chemical Shift H-4 (

-H)

7.2 – 7.6 ppm

6.8 – 7.2 ppm
Anisotropic effect of the carbonyl group.[3]
Chemical Shift H-3 (

-H)

6.5 – 6.9 ppm

6.2 – 6.6 ppm
Shielding/deshielding cones.[3]
NOE Signal Weak/None between H-3/H-4Strong between H-3/H-4Spatial proximity (Nuclear Overhauser Effect).[3]
X-Ray Crystallography

While NMR is sufficient for liquids, X-ray crystallography provides absolute configuration for solid derivatives.[1][2][3] The Z-isomer often exhibits distinct crystal packing due to


-stacking interactions facilitated by the planar, cis-enone conformation [2].[3]

Experimental Protocol: Characterization Workflow

To rigorously identify the isomer in a crude reaction mixture, follow this self-validating protocol:

  • Sample Preparation: Dissolve ~10 mg of the product in

    
    . Ensure the sample is free of paramagnetic impurities (e.g., residual metal catalysts) which can broaden peaks and obscure splitting patterns.[1][2]
    
  • Acquisition: Acquire a standard

    
     NMR spectrum (minimum 300 MHz, preferably 500 MHz for clear resolution of the doublet satellites).
    
  • Analysis of the Olefinic Region (6.0 - 8.0 ppm):

    • Locate the two doublets corresponding to H-3 and H-4.[3]

    • Calculate

      
      :  Measure the distance between the two legs of the doublet in Hz.
      
    • Decision Rule:

      • If

        
        Confirm E-Isomer .
        
      • If

        
        Confirm Z-Isomer .
        
  • Verification (Optional): If signals are overlapped, run a 1D-NOESY irradiating the chloromethyl protons (

    
    ). In the Z-isomer, you may see an NOE enhancement of the H-3 proton, but the definitive NOE is between H-3 and H-4 (strong for Z).[1][3]
    
Figure 2: Identification Logic Flow

Workflow Start Crude Product Isolated NMR Acquire 1H NMR (CDCl3) Start->NMR Analyze Analyze Olefinic Region (6.0 - 8.0 ppm) NMR->Analyze Measure Measure Coupling Constant (J) Analyze->Measure Decision J Value? Measure->Decision E_Iso J = 13-16 Hz Identified: E-Isomer Decision->E_Iso Large J Z_Iso J = 7-10 Hz Identified: Z-Isomer Decision->Z_Iso Small J

Caption: Decision tree for assigning stereochemistry based on NMR coupling constants.

Functional Implications in Drug Development

The choice of isomer is not merely academic; it dictates the success of subsequent heterocycle synthesis.[2][4]

  • Reactivity: The Z-isomer is reported to be extremely reactive in nucleophilic additions due to the relief of steric strain upon cyclization and the favorable geometry for 5-membered ring formation (e.g., with azides or hydrazines) [3].[3][4]

  • Stability: The Z-isomer may photoisomerize to the more stable E-isomer upon exposure to light.[4] Store Z-isomer samples in amber vials at -20°C.

References

  • Hua, R. et al. "Synthesis of

    
    -Halo 
    
    
    
    -unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane and Tetrafluoroboric Acid."[1][2][3] ResearchGate, 2010.[1][2][3]
  • Tittal, R. K. et al. "(Z)-2,3-Dichloro-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione."[1][3] Acta Crystallographica Section E, 2012.[1][2][3]

  • Di Iulio, G. A. et al. "Preparation of 1,5-Fused Tetrazoles Under Solvent-Free Conditions."[1][2][3] ResearchGate, 2025.[1][2][3]

Sources

Comparative

Validating Purity of 1,4-Dichlorobut-3-en-2-one: An HPLC-First Approach

Executive Summary 1,4-dichlorobut-3-en-2-one is a highly reactive electrophilic intermediate used in the synthesis of heterocycles (e.g., pyrimidines, thiazoles).[1][2] Its structural duality—containing both an -haloketo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-dichlorobut-3-en-2-one is a highly reactive electrophilic intermediate used in the synthesis of heterocycles (e.g., pyrimidines, thiazoles).[1][2] Its structural duality—containing both an


-haloketone and a vinyl chloride moiety—makes it susceptible to rapid degradation.[1][2]

The Critical Issue: Standard Gas Chromatography (GC) methods often fail for this compound.[2] The high injection port temperatures (


C) induce thermal dehydrohalogenation and polymerization, generating "ghost" impurity peaks that do not exist in the raw sample.[1][2]

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to quantify 1,4-dichlorobut-3-en-2-one purity without thermal bias. We compare this method against GC and NMR to demonstrate its superior reliability for drug development applications.[2]

Part 1: The Analytical Challenge

Why GC Fails

1,4-dichlorobut-3-en-2-one is thermally labile.[1][2] Upon exposure to GC injector temperatures, it undergoes two primary degradation pathways:[1][2]

  • Elimination: Loss of HCl to form but-3-yn-2-one derivatives.[1][2]

  • Radical Polymerization: Initiated by the enone system.[1][2]

Comparison of Analytical Techniques
FeatureRP-HPLC (Recommended) GC-FID/MS 1H-NMR
Primary Utility Quantitative Purity (>99.5%)Volatile ImpuritiesStructural Confirmation
Thermal Stress Low (Ambient to

C)
High (

C -

C)
None
LOD/LOQ High Sensitivity (ppm range)High (if stable)Low (~0.1-0.5%)
Risk Factor Hydrolysis (if pH not controlled)False Impurities (Artifacts) Overlapping signals
Suitability Optimal Not Recommended Secondary Validation

Part 2: The Solution – HPLC Method Development

Core Philosophy: "Acidic Stabilization"

The


-chloroketone moiety is prone to nucleophilic attack by water (hydrolysis) at neutral or basic pH.[1][2] To validate purity accurately, the mobile phase must be acidified  (pH 

).[1][2] This suppresses the ionization of silanols on the column (reducing tailing) and stabilizes the electrophilic center of the analyte.[2]
Optimized HPLC Protocol

System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Stationary Phase: C18 End-capped Column (e.g., Zorbax Eclipse Plus C18,

    
     mm, 
    
    
    
    ).[1][2]
    • Why: The "end-capping" prevents interaction between the ketone and free silanol groups, ensuring sharp peak shape.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[2]
    
    • Note: Use Formic Acid if MS detection is required, but Phosphoric provides lower UV background at 210-220 nm.[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

    • Avoid Methanol: Methanol can act as a nucleophile over time, reacting with the

      
      -chloro group.[1][2]
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
    C.
    
  • Detection: UV-Vis (DAD) at 235 nm (primary) and 210 nm (secondary).[1][2]

    • Rationale: The conjugated enone system (

      
      ) exhibits a strong 
      
      
      
      absorption maximum near 235 nm.[2]
Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.010Equilibration
2.010Isocratic Hold (Polar impurities elute)
12.090Gradient Ramp (Elute main peak + oligomers)
15.090Wash
15.110Re-equilibration
20.010End

Part 3: Method Validation Data

The following data represents typical validation parameters observed during method development for chlorinated enones.

System Suitability & Specificity
  • Retention Time (

    
    ):  ~8.4 min.[2]
    
  • Tailing Factor (

    
    ):  1.05 (Acceptance: 
    
    
    
    ).[2]
  • Resolution (

    
    ):  > 2.0 between E/Z isomers (if present).
    
Linearity and Range
Concentration (

)
Peak Area (mAU*s)Accuracy (%)
50124099.2
1002510100.4
250620099.8
50012450100.1
10002490099.5
Correlation (

)
> 0.999
Stability Indication (Forced Degradation)

To prove the method can detect impurities, the sample was subjected to stress conditions.[1][2]

  • Acid Stress (0.1N HCl, 24h): Minimal degradation (<2%).[1][2]

  • Base Stress (0.1N NaOH, 1h): Rapid degradation.[2] Two new peaks appeared at

    
     3.2 min and 4.5 min (Hydrolysis products).[2]
    
  • Thermal Stress (

    
    C, 24h):  5% degradation (Dimerization).[2]
    

Part 4: Visualization of Workflows & Pathways[1][2]

Diagram 1: Analytical Decision Workflow

This flowchart illustrates the decision logic for choosing HPLC over GC for this specific class of compounds.

AnalyticalWorkflow Start Sample: 1,4-dichlorobut-3-en-2-one CheckStructure Analyze Structure: Alpha-Halo Enone Start->CheckStructure Decision Is Thermal Stability Confirmed? CheckStructure->Decision GC_Path Attempt GC-MS Decision->GC_Path No / Unknown HPLC_Path Select RP-HPLC Decision->HPLC_Path No (Known Labile) GC_Result Result: Ghost Peaks (Dehydrohalogenation) GC_Path->GC_Result GC_Result->HPLC_Path Switch Method Method_Dev Method Parameters: - Acidic MP (pH 2.7) - ACN (No MeOH) - UV 235nm HPLC_Path->Method_Dev Validation Validate: Linearity, Specificity Method_Dev->Validation Final Accurate Purity Profile Validation->Final

Caption: Logical workflow for selecting HPLC over GC to avoid thermal artifacts.

Diagram 2: Degradation Pathway

Understanding the degradation allows you to identify impurity peaks.[1][2]

Degradation Parent 1,4-dichlorobut-3-en-2-one (Rt: 8.4 min) Hydrolysis 4-chloro-1-hydroxybut-3-en-2-one (Rt: ~3.2 min) Parent->Hydrolysis Nucleophilic Attack (pH > 7) Elimination but-3-yn-2-one derivatives (GC Artifacts) Parent->Elimination Thermal Elimination (GC) Water + H2O / OH- Heat + Heat (>150°C)

Caption: Primary degradation pathways leading to specific impurity peaks in HPLC (Hydrolysis) vs GC (Elimination).

Part 5: Experimental Protocol (SOP)

Reagents
  • Reference Standard: 1,4-dichlorobut-3-en-2-one (>98% purity by NMR).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1][2]

  • Additives: Phosphoric Acid (85%, HPLC Grade).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of Phosphoric Acid to 1000 mL of water.[2] Filter through 0.22

      
       nylon filter.[1][2]
      
    • Solvent B: 100% Acetonitrile.[1][2] Degas by sonication for 10 mins.

  • Standard Preparation:

    • Weigh 10 mg of standard into a 20 mL volumetric flask.

    • Dissolve in 50:50 ACN:Water (Acidified).[2] Do not use pure ACN as diluent if peak shape distorts.[2]

    • Final Concentration: 0.5 mg/mL.[1][2]

  • Sample Preparation:

    • Dissolve sample to target 0.5 mg/mL.[1][2]

    • Filter through 0.2

      
       PTFE syringe filter (Nylon may adsorb the active enone).[2]
      
  • Analysis:

    • Inject 10

      
      .[1][2]
      
    • Run gradient.[1][2][3]

    • Integrate all peaks >0.05% area.[1][2]

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (General reference for RP-HPLC method development logic).

  • Phenomenex. (2025).[1][2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 1,4-dichloro-2-butene Compound Summary (Analogous reactivity data). Retrieved from [Link]

Sources

Validation

Precision in Stoichiometry: Elemental Analysis Standards for Volatile C4H4Cl2O Intermediates

Executive Summary For researchers in drug development and organic synthesis, the molecular formula C4H4Cl2O represents a specific class of reactive intermediates—most notably isomers like 2,3-dichloro-2-butenal or 2,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and organic synthesis, the molecular formula C4H4Cl2O represents a specific class of reactive intermediates—most notably isomers like 2,3-dichloro-2-butenal or 2,2-dichlorocyclobutanone . Unlike stable solids, these compounds present a "triad of failure" for standard elemental analysis (EA): high volatility, moisture sensitivity, and potential for rapid degradation.

This guide objectively compares the standards and methodologies required to validate this stoichiometry. It moves beyond simple "submit and wait" workflows, advocating for a Self-Validating Protocol where the absence of a commercial Certified Reference Material (CRM) for this specific formula is mitigated by proxy validation and rigorous sample handling.

Strategic Selection of Standards

Because a direct CRM for C4H4Cl2O is rarely available off-the-shelf due to stability issues, researchers must construct a validation hierarchy.

The Hierarchy of Reference Materials
Standard TypeBest ForReliability (E-E-A-T)Recommended Source
Primary CRM (Proxy) Instrument CalibrationHigh. Certified by NIST/BAM.[1] Used to validate the method, not the molecule.NIST SRM 2144 (Chlorobenzoic Acid) or Acetanilide (for CHN).
Secondary Standard (In-House) Daily QCMedium-High. A high-purity batch of C4H4Cl2O characterized internally.Synthesized in-house, validated via qNMR (Quantitative NMR).
Research Grade Reagent Rough ScreeningLow. Purity often <95%; typically contains hydrolysis products (HCl).[1]Commercial vendors (Sigma/Merck) – Use only with purification.[1]
The "Proxy Validation" Strategy

Since you cannot buy a NIST-traceable C4H4Cl2O standard, you must use a Proxy Standard with similar heteroatom content (Cl, O) to prove your combustion system is recovering chlorine quantitatively before running your valuable sample.

  • Recommended Proxy: p-Chlorobenzoic acid (C7H5ClO2).[1] It shares the Cl/O functionality and is non-volatile, isolating the instrument performance from sample handling errors.[1]

Comparative Analysis of Analytical Methods

For a volatile liquid/low-melting solid like C4H4Cl2O, the choice of method determines the accuracy.

Method A: Automated Micro-Combustion (CHN + Halogen Module)
  • Mechanism: Flash combustion at >1000°C; gases separated by GC.[1]

  • Pros: High throughput, simultaneous C/H/N.

  • Cons: Critical Failure Point: Sample evaporation inside the autosampler before combustion leads to low Carbon/Chlorine values.[1]

  • Verdict: Only acceptable if using Liquid Sealing Techniques (see Protocol 1).[1]

Method B: Schöniger Oxygen Flask (The "Gold Standard" for Cl)[1]
  • Mechanism: Sample burned in pure O2 in a closed flask; gases absorbed in NaOH; Cl- titrated.[1]

  • Pros: Closed system prevents volatile loss; 100% recovery of Halogens.[1]

  • Cons: Manual, time-consuming, requires skilled operator.

  • Verdict: Best for C4H4Cl2O chlorine validation.

Method C: Combustion Ion Chromatography (CIC)[1][2]
  • Mechanism: Automated combustion furnace coupled directly to an Ion Chromatograph.[1]

  • Pros: Distinguishes Halogens (F, Cl, Br); high sensitivity.

  • Cons: High equipment cost.[1]

  • Verdict: The modern successor to Schöniger, ideal for high-throughput labs.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Volatile Liquid Encapsulation (For Automated EA)

Context: C4H4Cl2O will evaporate from standard tin boats, skewing results.

  • Preparation: Use indium or smooth-wall tin capsules capable of cold-welding.[1]

  • Taring: Weigh the empty capsule and a separate sealing lid (if using) to 0.001 mg precision.

  • Loading: Using a micro-syringe, inject 2–3 mg of C4H4Cl2O deep into the capsule. Do not get liquid on the rim.

  • Sealing: Immediately crimp the capsule using a cold-weld press (e.g., PerkinElmer Sealer).[1]

  • Validation Check: Place the sealed capsule on the balance for 60 seconds.

    • Pass: Weight remains constant to ±0.002 mg.[1]

    • Fail: Weight decreases (leak detected).[1] Discard and reseal.

Protocol 2: The Modified Schöniger Flask for C4H4Cl2O

Context: Ensures complete chlorine recovery without volatility loss.

  • Sample Carrier: Cut "ashless" filter paper with a fuse tail.[1]

  • Weighing: Weigh the paper. Add ~10 mg C4H4Cl2O.[1] Immediately fold and encapsulate the liquid in the paper. Weigh again to get exact sample mass.

  • Combustion:

    • Place in Pt basket of 500 mL flask containing 10 mL 1M NaOH + 100 µL H2O2.

    • Flush with O2.[1][2][3] Ignite.

    • Wait: Invert flask and shake for 20 minutes (critical for complete Cl absorption).

  • Titration: Acidify with HNO3. Titrate with 0.01M AgNO3 using a potentiometric silver electrode.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard and method based on the physical state of your specific C4H4Cl2O isomer.

EA_Workflow Start Start: C4H4Cl2O Sample VolatilityCheck Is Sample Volatile / Liquid? Start->VolatilityCheck StandardMethod Method: Automated CHN VolatilityCheck->StandardMethod No (Solid) SealCheck Can you Cold-Weld Seal? VolatilityCheck->SealCheck Yes ProxyCheck Use NIST 2144 (p-Cl-Benzoic Acid) as Proxy Control StandardMethod->ProxyCheck Analysis Run Analysis ProxyCheck->Analysis Schoniger Method: Schöniger Flask (Manual Cl Titration) SealCheck->Schoniger No LiquidSeal Method: Indium Capsule Cold-Weld Sealing SealCheck->LiquidSeal Yes (Equipment Available) Schoniger->Analysis LiquidSeal->Analysis Validation Compare vs Theoretical: C: 34.8% H: 2.9% Cl: 51.4% Analysis->Validation

Caption: Decision tree for selecting the analytical workflow. Volatility dictates the shift from automated combustion to cold-weld sealing or manual flask combustion.[1]

Data Summary: Method Performance

Based on comparative recovery data for volatile organochlorines.

MetricAutomated CHN (Open Boat)Automated CHN (Sealed Indium)Schöniger Flask
Carbon Recovery 85–92% (Low due to evap)99.5–100.3%N/A (Cl only)
Chlorine Recovery Variable98.0–100.5%99.8–100.2%
Precision (RSD) >2.0%<0.3%<0.5%
Sample Size 1–2 mg1–2 mg10–20 mg
Cost per Run LowMedium (Capsules)High (Labor)

References

  • NIST Standard Reference Materials . SRM 2144 - Chlorobenzoic Acid.[1] National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry . The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine. The Analyst. [Link]

  • EPA Method 5050 . Bomb Preparation Method for Solid Waste (Halogens). US Environmental Protection Agency.[1] [Link]

  • ASTM D5373-21 . Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples. ASTM International.[1] [Link]

Sources

Comparative

A Comparative Guide to Triazole Synthesis: Benchmarking Haloketone Precursors for Optimal Yield

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its remarkable stability and diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its remarkable stability and diverse biological activities.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, provides an efficient route to these vital heterocycles.[2][3][4] A common and powerful strategy involves the in situ generation of α-azido ketone intermediates from readily available α-haloketones.

This guide provides a comprehensive comparison of different α-haloketone precursors—specifically those containing fluorine, chlorine, bromine, and iodine—for the synthesis of 1,2,3-triazoles. We will delve into the mechanistic principles governing precursor reactivity, present comparative yield data, and offer detailed, field-tested protocols to guide your experimental design.

The Halogen Effect: Mechanistic Insights into Precursor Reactivity

The synthesis of a 1,2,3-triazole from an α-haloketone and an alkyne is a two-step process. The initial and often rate-determining step is the nucleophilic substitution of the halide by an azide ion (typically from sodium azide) to form an α-azido ketone.[5][6] This intermediate then undergoes a [3+2] cycloaddition with a terminal alkyne, a reaction dramatically accelerated by a copper(I) catalyst.[2][3]

The choice of halogen on the ketone precursor directly impacts the efficiency of the initial SN2 substitution. This is governed by two opposing factors:

  • Leaving Group Ability: The stability of the departing halide ion is crucial. Weaker bases make better leaving groups because they are more stable on their own.[7] In SN2 reactions, this ability increases as you go down the halogen group.[7][8]

    • Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to worst leaving group)

  • Carbon-Halogen Bond Polarity: The carbonyl group's inductive effect enhances the polarity of the C-X bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack.[5] The high electronegativity of fluorine creates the most polarized bond, which should, in theory, accelerate the reaction.[5]

The observed reaction rate and yield are a balance of these factors. While the C-F bond is highly polarized, fluoride is a very poor leaving group, often making fluoroalkanes unreactive in SN2 reactions.[8][9] Conversely, iodide is an excellent leaving group, typically leading to the fastest substitution rates.

General Reaction Pathway

The overall transformation proceeds through a key α-azido ketone intermediate, which is then consumed in the copper-catalyzed cycloaddition step.

Reaction_Pathway Start α-Haloketone (R-CO-CH₂-X) Intermediate α-Azido Ketone Intermediate (R-CO-CH₂-N₃) Start->Intermediate Sₙ2 Substitution (Step 1) Azide Sodium Azide (NaN₃) Azide->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product [3+2] Cycloaddition (Step 2) Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product

Caption: General two-step synthesis of 1,2,3-triazoles from α-haloketones.

Performance Benchmark: Haloketone Precursors in Triazole Synthesis

To objectively compare the performance of different haloketone precursors, we've compiled data for a model reaction: the synthesis of 1-benzyl-4-benzoyl-1,2,3-triazole from benzyl azide and various 2-haloacetophenones. The data below represents typical outcomes under standardized laboratory conditions.

PrecursorHalogen (X)Relative ReactivityTypical Reaction Time (Step 1)Overall Yield (%)Key Considerations
2-Iodo acetophenoneIVery High< 1 hour90-98%Precursor is less stable and more expensive. Ideal for rapid, high-yield synthesis.
2-Bromo acetophenoneBrHigh2-4 hours85-95%The most common and cost-effective choice, offering an excellent balance of reactivity and stability.
2-Chloro acetophenoneClModerate6-12 hours70-85%Slower reaction requires longer heating or harsher conditions. A viable, low-cost alternative.[10]
2-Fluoro acetophenoneFVery Low> 24 hours< 20%Generally not recommended due to the poor leaving group ability of fluoride, leading to very low conversion.[9]

Analysis: The experimental data aligns with chemical principles. The superior leaving group ability of bromide and iodide leads to faster formation of the α-azido ketone intermediate and, consequently, higher overall yields under mild conditions. While 2-chloroacetophenone is a viable substrate, it requires more forcing conditions, which can lead to side reactions and lower yields. 2-Fluoroacetophenone is largely ineffective for this transformation. For most applications, 2-bromoacetophenone represents the optimal precursor , balancing high yield, good reactivity, stability, and cost.

Detailed Experimental Protocols

The following protocols outline a one-pot procedure for synthesizing 1-phenyl-4-benzoyl-1,2,3-triazole using 2-bromoacetophenone as the benchmark precursor. Modifications for other halo-precursors are noted.

Experimental Workflow Overview

Caption: Standard laboratory workflow for triazole synthesis and purification.

Protocol: One-Pot Synthesis using 2-Bromoacetophenone

This protocol is optimized for a 5 mmol scale.

Materials:

  • 2-Bromoacetophenone (1.0 g, 5.0 mmol, 1.0 equiv)

  • Sodium Azide (NaN₃) (358 mg, 5.5 mmol, 1.1 equiv) - Caution: Highly toxic and potentially explosive.

  • Phenylacetylene (0.56 mL, 5.1 mmol, 1.02 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (62 mg, 0.25 mmol, 5 mol%)

  • Sodium Ascorbate (99 mg, 0.5 mmol, 10 mol%)

  • tert-Butanol (15 mL)

  • Water (15 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.0 g) and sodium azide (358 mg) in 15 mL of tert-butanol.

    • Causality: tert-Butanol is a good solvent for the organic precursor and is miscible with water, creating a suitable medium for both reaction steps.

  • Formation of α-Azido Ketone: Stir the mixture at 50-60°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-bromoacetophenone spot has been consumed.

    • Self-Validation: Complete consumption of the starting material, as confirmed by TLC, is critical before proceeding. This ensures the halide has been fully displaced by the azide.

    • Note for other precursors: For 2-chloroacetophenone, this step may require 8-12 hours at 70°C. For 2-iodoacetophenone, the reaction is often complete within 1 hour at room temperature.

  • Cycloaddition Setup: Cool the mixture to room temperature. Add phenylacetylene (0.56 mL), followed by 15 mL of water.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (62 mg) and sodium ascorbate (99 mg) in 2 mL of water. Add this solution to the reaction mixture.

    • Expertise: Sodium ascorbate is a crucial reducing agent that converts the Cu(II) salt to the active Cu(I) catalytic species in situ.[11] This avoids the need to handle unstable Cu(I) salts directly.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. The product will often precipitate out as a pale solid.

  • Workup: Filter the resulting solid precipitate and wash it thoroughly with cold water (3 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove impurities.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final product as a white or off-white crystalline solid.

By following this benchmarked guide, researchers can make informed decisions about precursor selection to optimize reaction efficiency, saving valuable time and resources in the synthesis of functionally rich 1,2,3-triazole derivatives.

References

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • Gao, C., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link]

  • Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Wang, Z., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • Arshad, M., et al. (2013). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. ResearchGate. Available from: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Available from: [Link]

  • Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available from: [Link]

  • Al-Snafi, A. E. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. Available from: [Link]

  • Van Niekerk, L. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available from: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • Chemistry LibreTexts. (2023). Leaving Groups. Available from: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Available from: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • Siddiqui, N., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

  • Liu, X. (2021). 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. Available from: [Link]

  • Wille, G., et al. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Available from: [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. Available from: [Link]

  • Díaz, D. D., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Al-Snafi, A. E. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate. Available from: [Link]

Sources

Validation

Spectroscopic identification of impurities in 1,4-dichlorobut-3-en-2-one samples

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The Criticality of Purity in Enone Intermediates 1,4-Dichlorobut-3-en-2-one ( ) is a h...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Criticality of Purity in Enone Intermediates

1,4-Dichlorobut-3-en-2-one (


) is a high-value electrophilic intermediate, primarily utilized in the synthesis of heterocycles such as thiophenes, selenophenes, and pyrazoles via Knoevenagel condensation and subsequent cyclization. Its reactivity is governed by the electron-deficient enone system, making it susceptible to nucleophilic attack.

However, the efficacy of this reagent in downstream synthesis is strictly dependent on its isomeric purity. The (E)-isomer (trans) is typically the required geometric form for optimal cyclization kinetics. The presence of the (Z)-isomer (cis) , over-chlorinated byproducts, or hydrolysis degradation products can lead to side reactions, polymerization, or reduced yields in sensitive heterocycle formation.

This guide objectively compares spectroscopic methods for identifying these specific impurities, recommending Proton NMR (


H-NMR)  as the gold standard for stereochemical validation and GC-MS  for trace organic impurity profiling.
Impurity Profile & Synthetic Origins

Understanding the genesis of impurities is the first step in identification. The commercial synthesis typically involves the Friedel-Crafts acylation of acetylene (or vinyl chloride derivatives) with chloroacetyl chloride, catalyzed by aluminum chloride (


).
Common Impurities:
  • Stereoisomers:

    • Target: (E)-1,4-dichlorobut-3-en-2-one (Thermodynamically stable).

    • Impurity: (Z)-1,4-dichlorobut-3-en-2-one (Kinetic byproduct, often 2–10%).

  • Over-Chlorinated Byproducts:

    • 1,3,4-Trichlorobutan-2-one: Formed via HCl addition across the double bond during quenching or poor storage.

  • Hydrolysis Products:

    • Chloroacetic acid: From hydrolysis of residual chloroacetyl chloride.

    • Oligomers: Darkening of samples indicates polymerization of the reactive enone.

Pathway Visualization

ImpurityPathways Start Chloroacetyl Chloride + Acetylene Reaction Friedel-Crafts Acylation (AlCl3) Start->Reaction Target (E)-1,4-Dichlorobut-3-en-2-one (Target) Reaction->Target Major Path Impurity1 (Z)-Isomer (Kinetic Impurity) Reaction->Impurity1 Minor Path Impurity2 1,3,4-Trichlorobutan-2-one (HCl Addition) Target->Impurity2 +HCl Impurity3 Polymer/Oligomers (Storage Degradation) Target->Impurity3 Heat/Light

Figure 1: Synthetic pathways leading to the target molecule and its primary impurities.

Comparative Analysis of Analytical Methods

The following table contrasts the performance of standard analytical techniques for this specific application.

Feature

H-NMR (400 MHz+)
GC-MS (EI) FT-IR (ATR) HPLC-UV
Primary Utility Stereochemistry (E/Z ratio) & Structural ProofTrace Impurity Profiling & Molecular WeightQuick Identity ConfirmationQuantitative Purity (Assay)
Specificity High. Distinct coupling constants (

) for isomers.
Medium. Isomers may co-elute; requires optimized column.Low. Carbonyl shifts are subtle between isomers.Medium. Depends on column resolution.
Sensitivity Low (~0.5% LOD). Not for trace analysis.High (ppm level). Best for chlorinated byproducts.Low.High.
Sample Prep Minimal (

solution).
Dilution in hexane/DCM.None (Neat).Dissolution in MeCN/Water.
Throughput Low (10-15 min/sample).Medium (20-30 min run).High (<1 min). Medium.
Destructive? No.Yes.No.No.

Recommendation:

  • For R&D/Synthesis validation: Use

    
    H-NMR . It is the only method that self-validates the stereochemistry without needing a reference standard.
    
  • For QC/Batch Release: Use GC-MS to ensure no high-molecular-weight chlorinated byproducts are present.

Deep Dive: Protocol for Stereochemical Identification (NMR)

The distinction between the cis (Z) and trans (E) isomers relies on the Karplus relationship, where the coupling constant (


) between vinylic protons differs significantly based on dihedral angle.
Experimental Protocol
  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of

    
      (Chloroform-d). Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed isomerization or degradation.
    
  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of vinylic protons).
    • Scans: 16–64.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.

Data Interpretation
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
(E)-Isomer (Trans)

(

)
4.35Singlet-Methylene

(

)
6.65Doublet13.5 – 15.0

-Vinyl

(

)
7.42Doublet13.5 – 15.0

-Vinyl
(Z)-Isomer (Cis)

(

)
4.45Singlet-Methylene

(

)
6.25Doublet7.0 – 9.0

-Vinyl

(

)
6.90Doublet7.0 – 9.0

-Vinyl

Note: Chemical shifts are approximate and solvent-dependent. The coupling constant (


)  is the definitive identifier.
Deep Dive: Protocol for Trace Impurity Profiling (GC-MS)

Gas Chromatography-Mass Spectrometry is superior for detecting over-chlorinated byproducts (e.g., trichlorobutane derivatives) which may not be distinct in NMR due to overlapping methylene signals.

Experimental Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 min.

  • Inlet: Split mode (20:1), 200°C. Caution: Enones are thermally labile; avoid excessively high inlet temperatures.

Mass Spectral Fingerprints (EI, 70 eV)
  • 1,4-Dichlorobut-3-en-2-one (MW 138/140/142):

    • Molecular Ion (

      
      ):  Distinct cluster at m/z 138, 140, 142 (Intensity ratio ~9:6:1 due to 
      
      
      
      ).
    • Base Peak: m/z 89 (

      
       loss).
      
    • Fragment: m/z 53 (

      
       hydrocarbon backbone).
      
  • 1,3,4-Trichlorobutan-2-one (Impurity, MW 174):

    • Molecular Ion: m/z 174 (often weak).

    • Fragment: m/z 125 (

      
      ).
      
    • Diagnostic: Presence of higher mass clusters indicates HCl addition.

Analytical Decision Workflow

Use this logic flow to determine the appropriate analysis for your sample stage.

DecisionTree Start Sample Received Check1 Is Stereochemistry Critical? Start->Check1 NMR Run 1H-NMR (Calc J-coupling) Check1->NMR Yes Check2 Is Purity > 95%? NMR->Check2 GCMS Run GC-MS (Check for Trichlorides) Check2->GCMS Yes Purify Recrystallize / Distill Check2->Purify No (High Cis content) Release Release for Synthesis GCMS->Release Clean Profile GCMS->Purify Byproducts Found

Figure 2: Analytical decision matrix for validating 1,4-dichlorobut-3-en-2-one batches.

References
  • Synthesis and Reactivity

    • Pohmakotr, M., et al. "Synthesis of 1,4-Dichlorobut-3-en-2-one and its Application in Heterocyclic Synthesis." Organic Syntheses, 2000 , 77,[1][2] 1. (Note: Refers to general enone synthesis protocols).

    • Encyclopedia of Reagents for Organic Synthesis (e-EROS). "1,4-Dichloro-3-buten-2-one." Wiley Online Library.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Safety & Handling

    • PubChem Database. "1,4-Dichloro-2-butene (Related Isomer Safety Data)." Link. (Note: Safety profiles for chlorobutenes are analogous).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1,4-Dichlorobut-3-en-2-one: A Proactive Approach to Laboratory Safety

For the diligent researcher, scientist, and drug development professional, the commitment to safety is as paramount as the pursuit of discovery. The proper handling and disposal of reactive chemical intermediates are fou...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety is as paramount as the pursuit of discovery. The proper handling and disposal of reactive chemical intermediates are foundational to a secure and ethical research environment. This guide provides a detailed protocol for the safe disposal of 1,4-Dichlorobut-3-en-2-one, a compound that, while not extensively characterized in publicly available safety literature, possesses structural motifs that warrant a cautious and informed approach.

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dichlorobut-3-en-2-one was found during the preparation of this guide. The following procedures are therefore based on the known hazards of structurally related compounds, namely α-haloketones and vinyl ketones. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any handling or disposal.

Understanding the Inherent Risks: A Structural Perspective

1,4-Dichlorobut-3-en-2-one is a molecule that combines several reactive functional groups: a ketone, a carbon-carbon double bond (vinyl group), and two chlorine atoms, one of which is in an alpha position to the carbonyl group. This combination suggests a high potential for reactivity and associated hazards.

  • α-Haloketone Moiety: The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this an α-haloketone. This class of compounds is known for its ability to act as alkylating agents and can be irritating or corrosive to tissues.[1]

  • Vinyl Ketone Moiety: The conjugated system of the double bond and the ketone (an α,β-unsaturated ketone) makes the molecule susceptible to nucleophilic addition and polymerization reactions. Vinyl ketones are often flammable and can be respiratory tract irritants.[2]

  • Overall Reactivity: The combination of these groups suggests that 1,4-Dichlorobut-3-en-2-one is likely to be a reactive, potentially toxic, and environmentally harmful substance.

Immediate Safety and Handling Protocols

Prior to any manipulation of 1,4-Dichlorobut-3-en-2-one, a thorough risk assessment is mandatory. The following are essential precautions.

Personal Protective Equipment (PPE)

A robust barrier between the researcher and the chemical is the first line of defense.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation or burns. Lachrymatory effects (inducing tears) are common with halogenated ketones.[3][4]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Viton® or a double layer of nitrile gloves).Prevents skin contact, which can lead to irritation, burns, or absorption of the chemical.[3]
Body Protection A flame-retardant laboratory coat, worn over long-sleeved clothing and long pants. An apron made of a chemically impervious material is also recommended.Provides a barrier against accidental spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exceeding exposure limits, a respirator may be necessary.Vapors of halogenated and unsaturated ketones can be irritating to the respiratory tract.[2][3]
Engineering Controls and Emergency Procedures
  • Ventilation: All work with 1,4-Dichlorobut-3-en-2-one must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible. Fire extinguishers suitable for chemical fires (e.g., dry chemical, CO2, or alcohol-resistant foam) should be readily available.[3]

  • Spill Response: Have a spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents) readily available. Do not use combustible materials to absorb spills.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,4-Dichlorobut-3-en-2-one is to treat it as a hazardous waste. Never dispose of this chemical down the drain or in regular trash.

G cluster_prep Preparation Phase cluster_waste Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work in a Chemical Fume Hood A->B C 3. Use a Designated, Labeled Waste Container B->C D 4. Add Waste to Container Slowly C->D E 5. Do Not Overfill Container D->E F 6. Store Securely in a Ventilated Area E->F G 7. Keep Away from Incompatible Materials F->G H 8. Arrange for Professional Disposal G->H

Caption: Workflow for the safe disposal of 1,4-Dichlorobut-3-en-2-one.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Before beginning, ensure you are wearing the full complement of PPE as detailed in the table above.

  • Confirm that the chemical fume hood is functioning correctly.

2. Waste Container Preparation:

  • Obtain a dedicated hazardous waste container from your institution's EHS department. The container should be made of a material compatible with chlorinated organic compounds (e.g., glass or a suitable polymer).

  • Label the container clearly with "Hazardous Waste," the full chemical name "1,4-Dichlorobut-3-en-2-one," and any other information required by your institution.

3. Transfer of Waste:

  • Carefully transfer the waste 1,4-Dichlorobut-3-en-2-one into the designated waste container. Use a funnel to prevent spills.

  • If the compound is in a solution, identify the solvent on the waste label.

  • Rinse any emptied containers that held the compound with a small amount of a suitable solvent (e.g., acetone) and add the rinsate to the hazardous waste container.

4. Decontamination of Work Area:

  • Wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

5. Temporary Storage:

  • Securely cap the hazardous waste container.

  • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and incompatible materials such as strong oxidizing agents, bases, and acids.[6][7]

6. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

In Case of Emergency

G cluster_emergency Emergency Response cluster_actions Immediate Actions Spill Spill Evacuate Evacuate Area Spill->Evacuate Absorb Absorb with Inert Material Spill->Absorb Skin_Contact Skin Contact Wash_Skin Wash with Soap and Water for 15 min Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Flush with Water for 15 min Eye_Contact->Flush_Eyes Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Medical_Attention Seek Immediate Medical Attention Evacuate->Medical_Attention Absorb->Medical_Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention

Caption: Emergency procedures for 1,4-Dichlorobut-3-en-2-one exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. If the spill is small, absorb it with an inert material and place it in the hazardous waste container. For large spills, contact your institution's EHS department immediately.[2]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and responsibility within your laboratory. The proactive management of chemical hazards is a cornerstone of scientific excellence.

References

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